molecular formula C21H14ClN3O2S B2565509 4-(4-Chlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine CAS No. 339107-25-4

4-(4-Chlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine

Cat. No.: B2565509
CAS No.: 339107-25-4
M. Wt: 407.87
InChI Key: ZEKVJVOCYLQQHB-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine is a useful research compound. Its molecular formula is C21H14ClN3O2S and its molecular weight is 407.87. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactivity and Formation

  • The reactivity and formation of pyrimidinyl sulphones and sulphoxides, including phenylsulphonyl derivatives, have been explored. These compounds demonstrate significant reactivity in nucleophilic displacement reactions and undergo various chemical transformations (Brown & Ford, 1967).

Binding Mechanisms to Dihydrofolic Reductase

  • A study on pyrimidines, including 5-(p-chlorophenyl)pyrimidines, investigated their binding to dihydrofolic reductase. This research is crucial for designing irreversible enzyme inhibitors and understanding drug-enzyme interactions (Baker, Lourens & Jordaan, 1967).

Reactions with Heterocumulenes

  • The reactions of aminothiophene-carbonitriles with heterocumulenes, including phenyl isocyanates and isothiocyanates, have been studied, providing insights into the formation of pyrimidine derivatives (Gewald, Jeschke & Gruner, 1991).

Applications in Medicinal Chemistry

  • The chemical structure and bonding characteristics of 5-(4-chlorophenyl)-6-ethyl-2, 4-pyrimidinediamine, closely related to the query compound, have been analyzed for their role in antimalarial drug activity (Sherlin et al., 2018).
  • Synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, which are potent and selective serotonin 5-HT6 receptor antagonists, shows the application of pyrimidine derivatives in neuropsychopharmacology (Ivachtchenko et al., 2010).

Synthesis of Derivatives for Biological Studies

  • Research on the synthesis of various amino-substituted furanopyrimidines and styrylpyrimidines, including chlorophenyl-pyrimidine derivatives, highlights their potential biological interest (Campaigne, Ho & Bradford, 1970).

Properties

IUPAC Name

5-(benzenesulfonyl)-4-(4-chlorophenyl)-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O2S/c22-16-11-9-15(10-12-16)20-19(28(26,27)17-6-2-1-3-7-17)14-24-21(25-20)18-8-4-5-13-23-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKVJVOCYLQQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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